molecular formula C14H11N3O5 B4573247 (5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4573247
M. Wt: 301.25 g/mol
InChI Key: GUTFXWGJLKVBNU-AGLLBGTNSA-N
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Description

(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazinane ring and a nitrophenyl group, making it an interesting subject for chemical studies.

Scientific Research Applications

(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of a diazinane derivative with a nitrophenyl prop-2-en-1-ylidene compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazinane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of (5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The diazinane ring may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-METHYL-5-[(2E)-3-(2-AMINOPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: Similar structure but with an amino group instead of a nitro group.

    (5E)-1-METHYL-5-[(2E)-3-(2-HYDROXYPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: Contains a hydroxyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE makes it unique compared to its analogs. This group can undergo specific reactions that are not possible with amino or hydroxyl groups, providing distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-1-methyl-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-16-13(19)10(12(18)15-14(16)20)7-4-6-9-5-2-3-8-11(9)17(21)22/h2-8H,1H3,(H,15,18,20)/b6-4+,10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTFXWGJLKVBNU-AGLLBGTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
Reactant of Route 2
(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
Reactant of Route 4
(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
Reactant of Route 5
(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

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